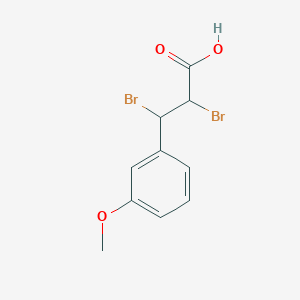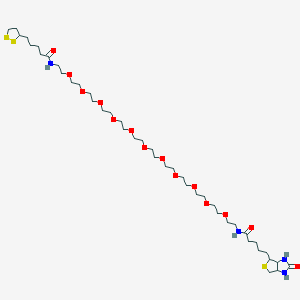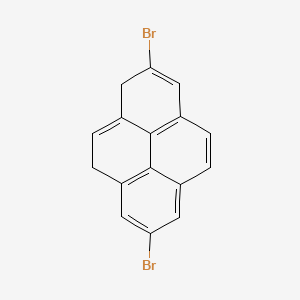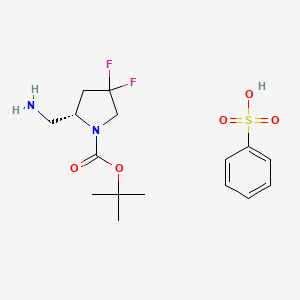
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid typically involves the bromination of 3-(3-methoxyphenyl)propanoic acid. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via the addition of bromine across the double bond of the propanoic acid derivative, resulting in the formation of the dibromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-(3-methoxyphenyl)propanoic acid by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(3-methoxyphenyl)propanoic acid derivatives.
Reduction: 3-(3-methoxyphenyl)propanoic acid.
Oxidation: 3-(3-methoxyphenyl)propanoic acid derivatives with oxidized functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid involves its interaction with molecular targets through its bromine atoms and methoxyphenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the para position, affecting its reactivity and interactions.
2,3-Dibromo-3-(2-methoxyphenyl)propanoic acid: Methoxy group at the ortho position, leading to steric hindrance and altered reactivity.
Uniqueness: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological interactions. This unique structure allows for distinct applications in research and industry .
Eigenschaften
CAS-Nummer |
52916-85-5 |
|---|---|
Molekularformel |
C10H10Br2O3 |
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
InChI-Schlüssel |
WBRLBWOFKFWFIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)



![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)


![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)





